1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
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Description
The compound "1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The sulfonyl chloride group attached to the pyrazole ring suggests that it is a reactive intermediate, potentially useful for further chemical transformations, such as the synthesis of sulfonylurea herbicides or other pyrazole-based compounds with various biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles is reported to be efficiently catalyzed by 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) under solvent-free conditions, yielding high product percentages within a short time frame . Similarly, the synthesis of sulfonylated 4-amino-1H-pyrazoles has been achieved using p-toluenesulfonyl chloride, leading to the formation of compounds with different substituents on the pyrazole ring . These methods highlight the versatility of pyrazole chemistry and the potential for synthesizing a variety of derivatives, including those with sulfonyl chloride groups.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of sulfonylated aminopyrazoles was confirmed by IR, UV, 1H NMR spectroscopy, and mass spectrometry . Additionally, the crystal structure of a novel pyrazole derivative was determined using single crystal X-ray diffraction studies, which revealed intermolecular hydrogen bonding and π-π stacking interactions . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions. For instance, the hydrolytic transformation kinetics of sulfonylurea herbicides, which are structurally similar to pyrazole derivatives, were studied and found to be pH-dependent and temperature-sensitive . The Knoevenagel–Michael reaction is another example where pyrazole derivatives can be synthesized by reacting with various aldehydes under mild conditions . Additionally, the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones has been developed, showcasing the ability to control the migration of sulfonyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of a sulfonyl chloride group can make a compound more reactive and suitable for further chemical transformations. The solubility, melting point, and stability of these compounds can vary significantly depending on the substituents present on the pyrazole ring. The crystal packing and hydrogen bonding patterns can also affect the compound's properties, as seen in the case of ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate dimethyl sulfoxide hemisolvate .
Mechanism of Action
Target of Action
The primary targets of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to diverse biochemical effects .
Biochemical Pathways
Pyrazole derivatives can participate in various biochemical reactions, but the exact pathways and downstream effects for this specific compound require further investigation .
Pharmacokinetics
Its molecular weight is 208.67 , which is within the range generally favorable for oral bioavailability.
Result of Action
As a unique chemical provided to early discovery researchers , its specific effects at the molecular and cellular level are subjects of ongoing research.
properties
IUPAC Name |
1-ethyl-3-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-3-9-4-6(5(2)8-9)12(7,10)11/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMPNTHRHLIUSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588673 |
Source
|
Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1005627-55-3 |
Source
|
Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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